4-(1-Aminocyclopropyl)benzonitrile hydrochloride
CAS No.: 1369512-65-1
Cat. No.: VC2568698
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1369512-65-1 |
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Molecular Formula | C10H11ClN2 |
Molecular Weight | 194.66 g/mol |
IUPAC Name | 4-(1-aminocyclopropyl)benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C10H10N2.ClH/c11-7-8-1-3-9(4-2-8)10(12)5-6-10;/h1-4H,5-6,12H2;1H |
Standard InChI Key | JWAXQLMBOWZCCA-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=C(C=C2)C#N)N.Cl |
Canonical SMILES | C1CC1(C2=CC=C(C=C2)C#N)N.Cl |
Introduction
Chemical Identity and Nomenclature
Primary Identification
4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a crystalline solid compound with a defined molecular structure containing a benzonitrile core with an aminocyclopropyl substituent, presented as its hydrochloride salt. The compound was first documented in chemical databases on September 27, 2013, with the most recent modification to its record occurring on February 8, 2025 . Its identification is established through several standardized chemical identifiers that ensure precise recognition within scientific and regulatory contexts. The compound bears the CAS Registry Number 1369512-65-1, which serves as its unique numerical identifier within the Chemical Abstracts Service database system maintained by the American Chemical Society .
Alternative Names and Synonyms
The compound is recognized by several synonymous names in scientific literature and commercial contexts, ensuring consistent identification across various platforms and applications. These alternative designations include:
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4-(1-Aminocyclopropyl)benzonitrile HCl
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4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride)
Chemical Structure and Properties
Molecular Structure
The structure of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride features a benzene ring substituted at the para position with a cyano (nitrile) group, while the opposing para position contains a 1-aminocyclopropyl group. The cyclopropyl ring, characterized by its three-membered carbon ring with significant ring strain, contributes to the compound's unique spatial arrangement and reactivity profile. The amine functional group is protonated to form the hydrochloride salt, which significantly alters the compound's physical properties compared to its free base form.
Physicochemical Properties
The physicochemical properties of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride are summarized in Table 1:
The compound's relatively high polar surface area of 49.81 Ų indicates moderate polarity, which influences its solubility in various solvents and potential for membrane permeability. The LogP value of approximately 3.01 suggests moderate lipophilicity, balancing water solubility with the ability to penetrate lipid bilayers. These properties collectively influence the compound's behavior in biological systems and its potential pharmaceutical applications.
Spectroscopic Characteristics
Although comprehensive spectroscopic data specific to 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is limited in the provided search results, the compound would exhibit characteristic spectral features related to its structure. The nitrile group typically shows a distinctive infrared absorption band at approximately 2220-2260 cm⁻¹, while the aromatic ring structure would present characteristic patterns in both infrared and NMR spectroscopy.
Synthesis and Preparation
Synthetic Approaches
These hazard classifications align with those observed for structurally similar compounds, such as (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, suggesting common toxicological mechanisms for this class of benzonitrile derivatives .
Applications and Research Relevance
Chemical Research and Synthesis
In chemical research contexts, 4-(1-Aminocyclopropyl)benzonitrile hydrochloride may serve as a valuable building block for the synthesis of more complex molecules. The nitrile functional group provides a versatile handle for various transformations, including hydrolysis to carboxylic acids, reduction to amines, and conversion to tetrazoles. The aminocyclopropyl group introduces a rigid structural element with specific spatial orientation, which can be valuable in designing molecules with precise three-dimensional arrangements.
Comparative Analysis
Structural Analogues
Examining structurally related compounds provides insights into the potential properties and applications of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. One such analog is (R)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 911372-78-6), which shares the para-substituted benzonitrile core but replaces the cyclopropyl ring with a chiral aminoethyl group . This structural difference likely influences properties such as:
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Conformational flexibility: The cyclopropyl ring in our target compound introduces greater rigidity compared to the aminoethyl substituent
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Metabolic stability: Cyclopropyl groups often enhance metabolic stability compared to linear alkyl chains
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Stereochemistry: The aminoethyl analog contains a stereocenter, while the cyclopropyl analog may present different conformational constraints
Despite these structural differences, both compounds share similar hazard classifications, suggesting that the benzonitrile core with an amino-substituted hydrocarbon group contributes significantly to their toxicological profile .
Regulatory Context
Chemical Classification
From a regulatory perspective, 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is classified among nitrile-function compounds under the Harmonized System (HS) code 2926909090 . This classification is significant for:
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Import/export regulations and documentation requirements
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Customs duties and tariffs
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Compliance with chemical inventory regulations in various jurisdictions
The classification as a nitrile-function compound reflects the significant influence of the cyano group on the compound's chemical identity and regulatory treatment.
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